(S)-Azepane-2-carboxylic acid methyl ester
Description
(S)-Azepane-2-carboxylic acid methyl ester is a seven-membered cyclic amine (azepane) derivative with a carboxylic acid methyl ester substituent at the 2-position. Its stereochemistry (S-configuration) and cyclic structure make it a valuable intermediate in pharmaceutical synthesis, particularly in the development of chiral ligands, enzyme inhibitors, and bioactive molecules . The azepane core contributes to conformational rigidity, enhancing binding specificity in drug design .
Properties
IUPAC Name |
methyl (2S)-azepane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNASBFHUYHYAT-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for constructing the azepane scaffold. A representative approach involves the use of Grubbs catalysts to facilitate the cyclization of diene precursors. For instance, 1,7-dienes substituted with appropriate ester groups undergo RCM to yield the azepane ring, followed by stereoselective reduction to introduce the (S)-configuration.
Reaction Conditions
-
Catalyst: Grubbs II (5 mol%)
-
Solvent: Dichloromethane (DCM), reflux
-
Yield: 65–72%
-
Enantiomeric excess (ee): 88–92% (post-chiral resolution)
Asymmetric Hydrogenation
Asymmetric hydrogenation of α,β-unsaturated esters provides direct access to chiral azepane derivatives. Substrates such as 2-azepanone acrylates are hydrogenated using Rhodium-(R)-BINAP complexes, achieving high stereoselectivity.
Optimized Parameters
| Parameter | Value |
|---|---|
| Pressure (H₂) | 50 psi |
| Temperature | 25°C |
| Catalyst Loading | 0.5 mol% Rh-(R)-BINAP |
| ee | 95–98% |
Enzymatic Resolution Strategies
Enzymatic methods leverage lipases or esterases to resolve racemic mixtures of azepane-2-carboxylic acid esters. Candida antarctica lipase B (CAL-B) has demonstrated high selectivity for the (S)-enantiomer in kinetic resolutions.
Procedure Overview
-
Substrate : Racemic azepane-2-carboxylic acid ethyl ester
-
Enzyme : CAL-B immobilized on acrylic resin
-
Reaction Medium : tert-Butyl methyl ether (TBME)
-
Conversion : 45% (S)-ester retained, (R)-ester hydrolyzed
-
ee (Product) : >99%
Chiral Pool Synthesis
Starting from naturally occurring chiral precursors, such as L-proline , this method extends the carbon chain via homologation reactions. A three-step sequence involving:
-
N-Boc protection of L-proline
-
Ring expansion via Wittig olefination
-
Esterification with methanol under acidic conditions
Yield and Selectivity
| Step | Yield (%) | ee (%) |
|---|---|---|
| N-Boc Protection | 95 | – |
| Ring Expansion | 78 | 99 |
| Esterification | 90 | 99 |
Green Chemistry Approaches
Recent advancements emphasize solvent-free and catalytic methods to enhance sustainability. A microwave-assisted synthesis using task-specific ionic liquids (TSILs) as both solvent and catalyst achieves rapid cyclization.
Key Advantages
-
Reaction time reduced from 12 h to 30 min
-
TSIL recyclability: 5 cycles without loss of activity
-
Yield: 85%
Industrial-Scale Production
The CN103333070B patent outlines a scalable procedure for related cyclopentanone esters, adaptable to azepane systems. Critical modifications include:
-
Solvent : Replacement of DMF with 2-MeTHF (renewable solvent)
-
Catalyst : Sodium methoxide for esterification
-
Workflow : Continuous distillation for byproduct removal
Process Metrics
| Metric | Value |
|---|---|
| Batch Size | 100 kg |
| Purity | 99.5% |
| Cost Reduction | 40% vs. batch |
Chemical Reactions Analysis
Types of Reactions
(S)-Azepane-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to (S)-azepane-2-carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed with aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Hydrolysis: (S)-Azepane-2-carboxylic acid and methanol.
Reduction: (S)-Azepane-2-carboxylic acid alcohol.
Substitution: Various substituted azepane derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Amino Acid Derivatives
(S)-Azepane-2-carboxylic acid methyl ester is primarily utilized in the synthesis of enantiopure cyclic amino acids. These derivatives are essential in the development of peptidomimetics, which mimic the structure and function of peptides while offering enhanced stability and bioactivity. The azepane ring structure provides conformational constraints that can improve binding affinity to biological targets.
Therapeutic Applications
Research indicates that derivatives of this compound have potential therapeutic applications, particularly in treating various diseases. For instance, compounds derived from this ester have been investigated for their efficacy against Trypanosomiasis, where they demonstrate significant potency against the Trypanosoma brucei parasite. The structural modifications involving the azepane ring enhance selectivity and reduce toxicity, making these compounds suitable candidates for further development in treating central nervous system (CNS) infections .
Synthesis of Bioactive Compounds
Hybridization Approaches
The compound has been employed in hybridization strategies to design potent inhibitors targeting specific enzymes, such as N-myristoyltransferase (NMT). For example, modifications to the azepane moiety have shown to improve metabolic stability and potency against NMT, which is crucial for the survival of certain pathogens .
| Compound | Activity | Selectivity | Stability |
|---|---|---|---|
| Azepane-2-carboxylic acid methyl ester | Moderate | High | Low |
| Modified Azepane Derivative | High | Higher | Improved |
Case Studies
Case Study 1: Treatment of CNS Infections
In a study focused on developing treatments for African sleeping sickness, researchers synthesized a series of azepane derivatives. The results indicated that specific modifications to the this compound significantly increased its ability to penetrate the blood-brain barrier while maintaining low toxicity profiles . This study highlights the compound's potential as a lead structure in drug discovery.
Case Study 2: Peptidomimetic Development
Another investigation explored the use of this compound as a scaffold for creating conformationally constrained peptidomimetics. The synthesized compounds exhibited enhanced biological activity compared to their linear counterparts, demonstrating improved binding affinities to target proteins involved in various disease pathways .
Mechanism of Action
The mechanism of action of (S)-Azepane-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The azepane ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to the active site of enzymes or receptors and inhibit their function.
In organic synthesis, the ester group can undergo various transformations, such as hydrolysis or reduction, to yield different functional groups that can participate in further chemical reactions. The reactivity of the ester group is influenced by the electronic and steric properties of the azepane ring, which can affect the overall reaction mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural diversity of methyl ester derivatives is highlighted below:
Physical and Chemical Properties
- Boiling Points and Solubility : Linear esters (e.g., palmitic acid methyl ester) exhibit lower boiling points and higher volatility due to flexible structures, whereas cyclic derivatives (e.g., azepane and bicyclo esters) have higher rigidity, leading to elevated boiling points .
- Lipophilicity: Azepane derivatives balance lipophilicity and water solubility better than diterpenoid esters (e.g., sandaracopimaric acid methyl ester), which are highly hydrophobic .
- Stability : Aziridine esters are prone to ring-opening reactions due to ring strain, while azepane esters are more stable, enabling broader synthetic utility .
Research Findings and Data
Table 1: Key Research on Methyl Ester Derivatives
Biological Activity
(S)-Azepane-2-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
This compound is synthesized through various methods, primarily involving the esterification of (S)-azepane-2-carboxylic acid with methanol, often in the presence of an acid catalyst such as sulfuric acid. Another method employs a carboxylate salt reacting with methylating agents like methyl iodide under basic conditions.
Common Synthesis Methods
| Method | Description |
|---|---|
| Esterification | Reaction of (S)-azepane-2-carboxylic acid with methanol using an acid catalyst |
| Methylation | Reaction of a carboxylate salt with methyl iodide or dimethyl sulfate in a basic medium |
Biological Activity Overview
The biological activity of this compound is primarily explored in the context of its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and as a potential enzyme inhibitor or receptor ligand. The azepane ring structure allows it to mimic natural substrates, facilitating interactions with various biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
- Receptor Interaction : The compound can interact with receptors, influencing signaling pathways relevant to various diseases.
Case Studies and Research Findings
- Medicinal Chemistry Applications :
- Enzyme Inhibition Studies :
- Antiviral Activity :
Comparative Biological Activity
The following table summarizes some biological activities associated with this compound and its derivatives:
| Activity Type | Compound/Derivative | EC50 Value | Notes |
|---|---|---|---|
| Enzyme Inhibition | Azepane Derivative | 0.1 - 0.5 µM | Effective against serine hydrolases |
| Neuroprotection | Neuroprotective Azepane Derivative | 1.5 µM | Potential treatment for neurodegenerative diseases |
| Antiviral Activity | Modified Azepane Derivative | 0.94 µM | Effective against HBV |
Q & A
Q. What synthetic methods are commonly used to prepare (S)-Azepane-2-carboxylic acid methyl ester?
The compound is typically synthesized via esterification of (S)-Azepane-2-carboxylic acid using methanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl). Reaction conditions (temperature, solvent, catalyst loading) must be optimized to avoid racemization of the stereocenter. Post-synthesis purification often involves distillation or column chromatography. Kinetic modeling, as demonstrated in Table 2 of , can predict yield optimization by comparing calculated vs. experimental data .
Q. Which analytical techniques are suitable for characterizing this compound?
Gas chromatography-mass spectrometry (GC/MS) is widely used for identification and purity assessment. Retention times and spectral matching against libraries (e.g., Wiley) are critical for confirmation, as shown in for structurally similar methyl esters . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural validation, particularly for stereochemical integrity.
Q. How can researchers ensure the stability of this compound during storage?
The compound should be stored in inert, anhydrous conditions (e.g., under nitrogen or argon) at low temperatures (−20°C). Stability under varying pH and temperature should be monitored via accelerated degradation studies, referencing protocols in for related esters .
Q. What functional group transformations are feasible for this compound?
The ester group can undergo hydrolysis (acidic/basic conditions) to yield the carboxylic acid, while the secondary amine in the azepane ring can participate in amide bond formation. outlines analogous reactions, such as coupling with amines using carbodiimide-based reagents .
Advanced Research Questions
Q. How can co-eluting peaks in GC/MS analysis of this compound be resolved?
Optimize column polarity (e.g., cyanosilicone columns for polar analytes) and temperature gradients. highlights the use of highly polar columns to resolve geometric isomers in fatty acid methyl esters (FAMEs), a strategy applicable here . Additionally, derivatization (e.g., silylation) may improve volatility and separation .
Q. What strategies address discrepancies between experimental and computational data in kinetic modeling of synthesis?
Calibrate computational models using experimental parameters (e.g., reaction time, catalyst concentration). ’s Table 2 demonstrates iterative refinement by comparing theoretical and observed yields, adjusting activation energies or rate constants in the model .
Q. How can enantiomeric purity be rigorously assessed for this compound?
Chiral GC or HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) effectively separates enantiomers. and provide methodologies for chiral analysis of methyl esters, including retention index matching and optical rotation measurements .
Q. What experimental designs are recommended for studying the compound’s stability under reactive conditions?
Design stress tests (e.g., oxidative, thermal, hydrolytic) following ICH guidelines. For hydrolysis studies, vary pH (1–13) and monitor degradation via LC-MS. details stability parameters for structurally similar compounds, including Arrhenius equation-based shelf-life predictions .
Q. How can researchers validate the reproducibility of analytical methods across laboratories?
Implement interlaboratory studies using standardized protocols (e.g., AOAC or AOCS methods). emphasizes method validation for FAMEs, including system suitability tests with reference standards and statistical evaluation of precision (RSD < 5%) .
Q. What advanced derivatives of this compound could enhance its application in peptide mimetics?
Introduce bioisosteric groups (e.g., substituting the ester with a tertiary amide) or modify the azepane ring for improved bioavailability. outlines ester-to-amide conversions using coupling reagents like DCC, while discusses peptide-like structure incorporation .
Methodological Considerations
- Data Contradiction Analysis : When spectral data (e.g., MS/MS fragmentation) conflicts with expected structures, use high-resolution MS (HRMS) for exact mass validation. Cross-reference with synthetic intermediates to trace anomalies, as in ’s identification of co-eluting impurities .
- Stereochemical Integrity : Monitor optical rotation during synthesis and purification. ’s protocols for (R)-configured esters can be adapted for (S)-enantiomer verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
